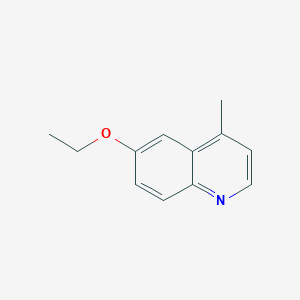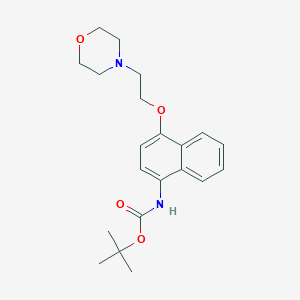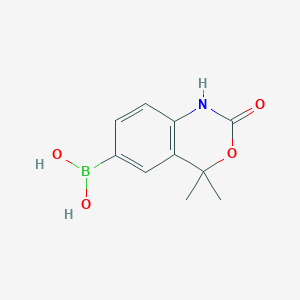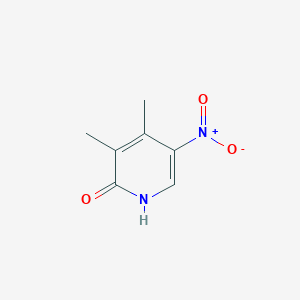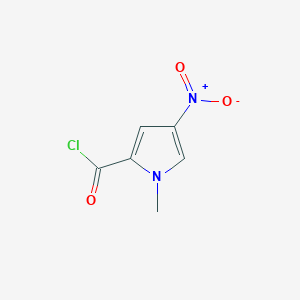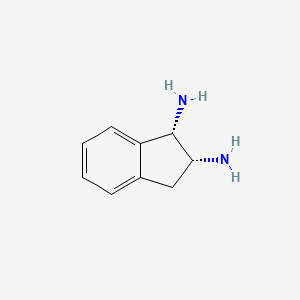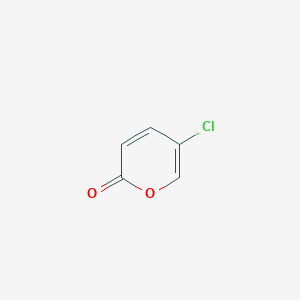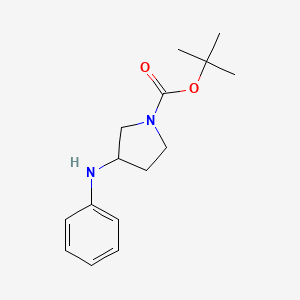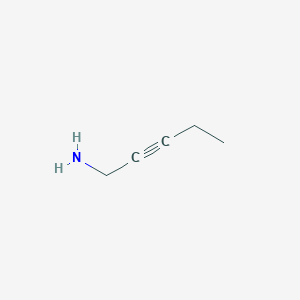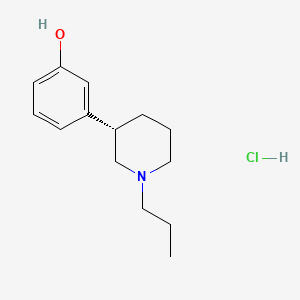
Preclamol hydrochloride
Vue d'ensemble
Description
Preclamol hydrochloride, also known as (-)-3-PPP hydrochloride, is a selective dopamine autoreceptor agonist . It has been used in the research of schizophrenia .
Synthesis Analysis
The synthesis of Preclamol involves a prudent and scalable process utilizing Michael addition and in-situ reduction/cyclization of an aryl-α-carbethoxy acetonitrile derivative as a key step . Another method involves the palladium-catalysed arylation of the zinc enolate of N-propyl-2-piperidinone .Molecular Structure Analysis
The molecular formula of Preclamol hydrochloride is C14H22ClNO . Its average mass is 255.784 Da and its monoisotopic mass is 255.138992 Da .Chemical Reactions Analysis
Preclamol hydrochloride is a dopamine (DA) agonist with autoreceptor as well as postsynaptic receptor stimulatory properties . It inhibits the locomotor activity of mice and rats in low doses .Physical And Chemical Properties Analysis
Preclamol hydrochloride has a boiling point of 342.2ºC at 760 mmHg . Its exact mass is 255.13900 and it has a LogP of 3.72150 . The substance is solid and its color ranges from white to light yellow .Applications De Recherche Scientifique
Parkinsonian Fluctuations
Preclamol hydrochloride, a selective dopamine autoreceptor and postsynaptic mixed agonist-antagonist, has been researched for its potential application in treating patients with disabling on-off Parkinsonian fluctuations. Studies have shown that Preclamol has a mild yet significant anti-akinetic effect, which is less than that caused by subcutaneous apomorphine but induces less dyskinesia. This suggests its therapeutic potential in managing Parkinson's disease symptoms (Pirtošek, Merello, Carlsson, & Stern, 1993).
Schizophrenia Treatment
In a study involving male schizophrenic volunteers, Preclamol hydrochloride demonstrated safety and potential antipsychotic efficacy. Administered intramuscularly in a single rising dose design, the drug showed promising pharmacokinetic properties and did not exhibit untoward effects on major organ systems. Furthermore, it indicated potential antipsychotic action in some subjects, supporting its viability for further research in schizophrenia treatment (Tamminga, Cascella, Lahti, Lindberg, & Carlsson, 2005).
Radiosynthesis and Dopaminergic Imaging
Preclamol hydrochloride has been explored in the context of dopaminergic imaging. In a study, it was radiolabeled for potential application in elucidating dopaminergic transmission in rodent models. The study involved synthesizing [11C]Preclamol and evaluating its binding kinetics in rat brain regions. Despite its good penetration through the blood-brain barrier, the study concluded that [11C]Preclamol showed minimal preferential uptake in dopaminergic brain regions, suggesting limited suitability for cerebral PET studies (Vasdev, Natesan, Galineau, Garcia, Stableford, McCormick, Seeman, Houle, & Wilson, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHUDETYKUBQJT-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017949 | |
| Record name | Preclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Preclamol hydrochloride | |
CAS RN |
88768-67-6 | |
| Record name | Preclamol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRECLAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




